![molecular formula C20H19N5O3S3 B391425 4-{[(CINNAMOYLAMINO)CARBOTHIOYL]AMINO}-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE CAS No. 1164524-90-6](/img/structure/B391425.png)
4-{[(CINNAMOYLAMINO)CARBOTHIOYL]AMINO}-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(CINNAMOYLAMINO)CARBOTHIOYL]AMINO}-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(CINNAMOYLAMINO)CARBOTHIOYL]AMINO}-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Introduction of the Cinnamoylamino Group: The cinnamoylamino group is introduced through a condensation reaction between cinnamic acid and an appropriate amine.
Coupling with Benzenesulfonamide: The final step involves coupling the cinnamoylamino derivative with benzenesulfonamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, purification techniques like recrystallization, and chromatographic methods to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(CINNAMOYLAMINO)CARBOTHIOYL]AMINO}-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiadiazole derivatives.
Applications De Recherche Scientifique
4-{[(CINNAMOYLAMINO)CARBOTHIOYL]AMINO}-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mécanisme D'action
The mechanism of action of 4-{[(CINNAMOYLAMINO)CARBOTHIOYL]AMINO}-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 2-amino-5-ethyl-1,3,4-thiadiazole.
Sulfonamide Derivatives: Compounds like sulfanilamide and its derivatives.
Uniqueness
4-{[(CINNAMOYLAMINO)CARBOTHIOYL]AMINO}-N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is unique due to its combination of the cinnamoylamino group, thiadiazole ring, and benzenesulfonamide moiety
Propriétés
Numéro CAS |
1164524-90-6 |
|---|---|
Formule moléculaire |
C20H19N5O3S3 |
Poids moléculaire |
473.6g/mol |
Nom IUPAC |
(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H19N5O3S3/c1-2-18-23-24-20(30-18)25-31(27,28)16-11-9-15(10-12-16)21-19(29)22-17(26)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,24,25)(H2,21,22,26,29)/b13-8+ |
Clé InChI |
MSKVYWUEYDHWBP-MDWZMJQESA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3 |
SMILES isomérique |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3 |
SMILES canonique |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(2,5-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B391344.png)
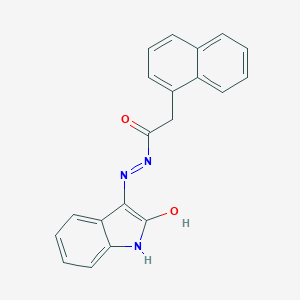
![3-[(9-anthrylmethylene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B391347.png)

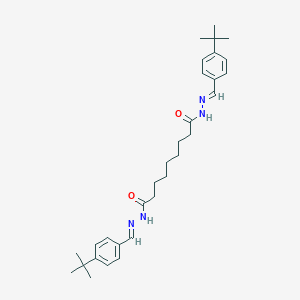
![2-[2-(4-Fluorobenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B391352.png)
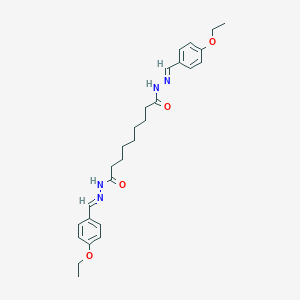
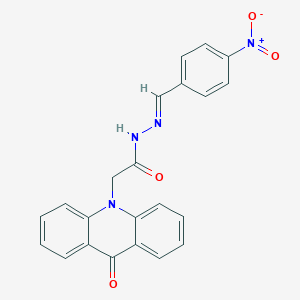
![2-(2-cyanophenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide](/img/structure/B391357.png)
![2,4-Dichlorobenzaldehyde [4-(diethylamino)-6-(2,5-dimethylanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391361.png)
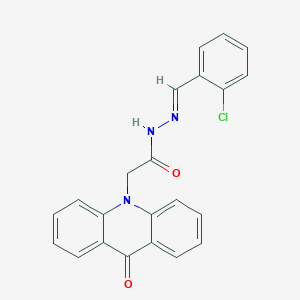
![2-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-chloro-6-iodophenol](/img/structure/B391365.png)
![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B391367.png)
